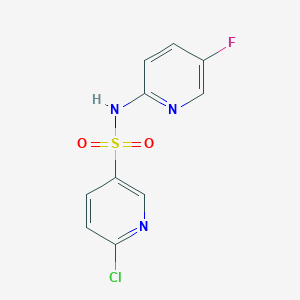

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2S/c11-9-3-2-8(6-13-9)18(16,17)15-10-4-1-7(12)5-14-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOVPDFACBEZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)NS(=O)(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 5-fluoropyridin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions, altering the compound’s chemical properties.

Coupling Reactions: The pyridine rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide with analogous pyridine sulfonamides, focusing on structural variations, physicochemical properties, and reported biological activities.

Table 1: Key Structural and Physicochemical Comparisons

Structural and Electronic Differences

- Fluorine vs.

- Heterocyclic vs. Aliphatic Substituents : Compounds such as 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide incorporate heterocyclic moieties (oxazole), which may enhance metabolic stability compared to aliphatic substituents (e.g., isopropyl in ).

Biologische Aktivität

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, with the CAS number 1436162-11-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features both chloro and fluoro substituents on a pyridine ring, along with a sulfonamide group, which contributes to its distinct chemical behavior. Its synthesis typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 5-fluoropyridin-2-amine, often facilitated by bases like triethylamine.

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Its mechanisms of action may involve:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes, potentially inhibiting their activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects have shown promise against several cancer cell lines.

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the cytotoxicity of similar sulfonamide derivatives against human cancer cell lines, revealing that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range. These results suggest potential for further development as anticancer agents .

- Inhibition of Carbonic Anhydrases : Another research effort focused on the inhibition of carbonic anhydrases (CAs), enzymes implicated in cancer progression. Certain derivatives demonstrated selective inhibition at nanomolar concentrations, indicating that modifications to the pyridine structure could enhance biological activity .

- Mechanistic Insights : Flow cytometry assays have indicated that related compounds induce apoptosis in cancer cell lines through caspase activation, suggesting that this compound may similarly trigger apoptotic pathways .

Comparative Biological Activity

The biological activity of this compound can be compared to other compounds within its class:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Anticancer, Antimicrobial |

| Similar Sulfonamide A | 0.65 | Anticancer (MCF-7) |

| Similar Sulfonamide B | 1.54 | Anticancer (HCT116) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.